molecular formula C17H18N2O2 B413258 N-[4-(4-morpholinyl)phenyl]benzamide

N-[4-(4-morpholinyl)phenyl]benzamide

Cat. No.: B413258
M. Wt: 282.34g/mol
InChI Key: ZBKDJKPWTRIJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-morpholinyl)phenyl]benzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer agent. Research indicates that it inhibits specific enzymes involved in cancer cell proliferation, particularly those linked to signaling pathways that regulate cell growth and survival. For instance, it has been shown to modulate cyclic adenosine monophosphate (cAMP) levels, which are crucial for various cellular responses related to cancer progression.

Case Study:
A study evaluated the compound's efficacy against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. The compound's mechanism of action involves targeting key proteins in the cancer cell cycle, leading to apoptosis .

Antimicrobial Properties

Beyond its anticancer potential, this compound exhibits notable antimicrobial activity against various pathogens. The compound has been tested against resistant strains of bacteria, showing effectiveness in inhibiting their growth.

Case Study:
In vitro studies revealed that this compound had a minimum inhibitory concentration (MIC) as low as 1.27 µM against certain Gram-positive and Gram-negative bacteria. This activity suggests its potential utility in treating infections caused by antibiotic-resistant strains .

Structure-Activity Relationships

The biological activity of this compound can be influenced by modifications to its structure. Variations in substitution patterns on the benzamide moiety can significantly affect its potency and selectivity.

Compound NameStructureUnique Features
3,5-Dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamideStructureSelective inhibitor of phosphodiesterase-4
N-[3-(morpholin-4-yl)phenyl]-3-nitrobenzamideStructureDemonstrates selective anticancer activity
2,4-Dimethyl-N-[2-(4-morpholinyl)phenyl]benzamideStructurePotentially enhanced lipophilicity and solubility
3-isobutoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamideStructureExplored for antimicrobial properties

These compounds illustrate how structural modifications can enhance or alter biological activities, providing insights into designing more effective drugs.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C17H18N2O2/c20-17(14-4-2-1-3-5-14)18-15-6-8-16(9-7-15)19-10-12-21-13-11-19/h1-9H,10-13H2,(H,18,20)

InChI Key

ZBKDJKPWTRIJEP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.